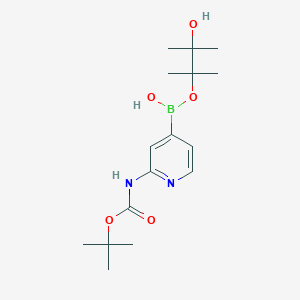![molecular formula C28H37N3O3 B13833014 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)
4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bilastine-d6 is a deuterated form of bilastine, a second-generation H1-antihistamine. Bilastine is primarily used for the symptomatic treatment of allergic rhinitis and chronic urticaria. The deuterated form, Bilastine-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of bilastine due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bilastine-d6 involves the incorporation of deuterium atoms into the bilastine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the bilastine molecule are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of Bilastine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bilastine-d6 undergoes various chemical reactions, including:
Oxidation: Bilastine-d6 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Bilastine-d6 into its reduced forms.
Substitution: Bilastine-d6 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bilastine oxides, while reduction can produce reduced bilastine derivatives.
Aplicaciones Científicas De Investigación
Bilastine-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bilastine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Evaluating potential drug-drug interactions.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Bilastine-d6, like bilastine, acts as a selective histamine H1 receptor antagonist. During an allergic response, mast cells release histamine, which binds to H1 receptors and causes symptoms such as itching, swelling, and redness. Bilastine-d6 binds to these receptors, preventing histamine from exerting its effects and thereby reducing allergic symptoms .
Comparación Con Compuestos Similares
Bilastine-d6 is compared with other second-generation H1-antihistamines such as cetirizine, fexofenadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, efficacy, and safety. Bilastine-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and analytical applications .
Similar Compounds
- Cetirizine
- Fexofenadine
- Desloratadine
Propiedades
Fórmula molecular |
C28H37N3O3 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)/i2D3,3D3 |
Clave InChI |
ACCMWZWAEFYUGZ-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOCC)(C(=O)O)C([2H])([2H])[2H] |
SMILES canónico |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)



![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)


![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
